molecular formula C17H16N2O2S B4377325 3-(4-METHOXYPHENETHYL)-2-SULFANYL-4(3H)-QUINAZOLINONE

3-(4-METHOXYPHENETHYL)-2-SULFANYL-4(3H)-QUINAZOLINONE

Cat. No.: B4377325
M. Wt: 312.4 g/mol
InChI Key: FBRYHYYMEDPXPE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenethyl)-2-sulfanyl-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-13-8-6-12(7-9-13)10-11-19-16(20)14-4-2-3-5-15(14)18-17(19)22/h2-9H,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRYHYYMEDPXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenethyl)-2-sulfanyl-4(3H)-quinazolinone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazolinone core with thiol-containing reagents such as thiourea or thioglycolic acid under appropriate conditions.

    Attachment of the 4-Methoxyphenethyl Group: The final step involves the alkylation of the sulfanyl-quinazolinone intermediate with 4-methoxyphenethyl halides or tosylates in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenethyl)-2-sulfanyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium ethoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium ethoxide, potassium thiocyanate, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenethyl)-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the quinazolinone core can interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Sulfanyl-4(3H)-quinazolinone: Lacks the 4-methoxyphenethyl group, which may result in different biological activities and properties.

    3-(4-Methoxyphenethyl)-4(3H)-quinazolinone: Lacks the sulfanyl group, which may affect its reactivity and interactions with biological targets.

    3-(4-Methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone: Similar structure but with a different substituent on the phenyl ring, leading to variations in its chemical and biological properties.

Uniqueness

3-(4-Methoxyphenethyl)-2-sulfanyl-4(3H)-quinazolinone is unique due to the presence of both the 4-methoxyphenethyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields and makes it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-METHOXYPHENETHYL)-2-SULFANYL-4(3H)-QUINAZOLINONE
Reactant of Route 2
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3-(4-METHOXYPHENETHYL)-2-SULFANYL-4(3H)-QUINAZOLINONE

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